Chiral Fidelity: (S)-Enantiomer Delivers Active Rivaroxaban, (R)-Enantiomer Is a Pharmacologically Inferior Impurity
The (S)-enantiomer of 5-chloro-N-(oxiran-2-ylmethyl)thiophene-2-carboxamide (CAS 799012-78-5) is the direct precursor to the therapeutically active (S)-rivaroxaban enantiomer, which inhibits human Factor Xa with an IC50 of 0.7 nM. The (R)-enantiomer of rivaroxaban, which would arise from the (R)-configured epoxide intermediate, is classified as EP Impurity A and exhibits substantially weaker therapeutic efficacy compared to the (S)-form; the (R)-enantiomer and its derivatives have not served as drugs and are treated as chiral impurities requiring control . This stereochemical requirement creates an absolute procurement specification: only the (S)-epoxide intermediate is suitable for producing pharmaceutical-grade rivaroxaban, and any procurement of the racemate or the (R)-enantiomer would necessitate costly chiral resolution or result in out-of-specification final product.
| Evidence Dimension | Stereochemical configuration and pharmacological outcome |
|---|---|
| Target Compound Data | (S)-configuration at oxirane; yields (S)-rivaroxaban with Factor Xa IC50 = 0.7 nM |
| Comparator Or Baseline | (R)-configuration (CAS for R-enantiomer of rivaroxaban: 865479-71-6); yields (R)-rivaroxaban, classified as EP Impurity A with inferior therapeutic efficacy |
| Quantified Difference | (S)-rivaroxaban IC50 = 0.7 nM; (R)-enantiomer biologically inferior and not approved as a drug |
| Conditions | Factor Xa inhibition assay; pharmaceutical impurity specification per European Pharmacopoeia |
Why This Matters
Procurement of the (S)-enantiomer (CAS 799012-78-5) is non-negotiable for pharmaceutical manufacturers; the (R)-enantiomer or racemate introduces a specified impurity that must be controlled, adding purification burden and regulatory risk.
